3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1-[2-methyl-5-(propan-2-yl)benzyl]-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1-[2-methyl-5-(propan-2-yl)benzyl]-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1-[2-methyl-5-(propan-2-yl)benzyl]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1-[2-methyl-5-(propan-2-yl)benzyl]-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce ketones or other oxidized groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols or amines .
Scientific Research Applications
3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1-[2-methyl-5-(propan-2-yl)benzyl]-1,3-dihydro-2H-indol-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antiviral, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1-[2-methyl-5-(propan-2-yl)benzyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives, such as:
- Indole-3-acetic acid
- 5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives
- 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives
Uniqueness
What sets 3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1-[2-methyl-5-(propan-2-yl)benzyl]-1,3-dihydro-2H-indol-2-one apart is its unique combination of substituents, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C28H29NO3 |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1-[(2-methyl-5-propan-2-ylphenyl)methyl]indol-2-one |
InChI |
InChI=1S/C28H29NO3/c1-18(2)22-14-11-20(4)23(15-22)17-29-25-8-6-5-7-24(25)28(32,27(29)31)16-26(30)21-12-9-19(3)10-13-21/h5-15,18,32H,16-17H2,1-4H3 |
InChI Key |
UBDFUDLLRYTGRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=C(C=CC(=C4)C(C)C)C)O |
Origin of Product |
United States |
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